2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid
Description
2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid is a sulfonated phenylacetic acid derivative characterized by a hydroxyethylsulfonyl group (-SO₂-CH₂CH₂OH) attached to the para-position of a phenyl ring, with an acetic acid (-CH₂COOH) substituent. This structure combines polar sulfonyl and hydroxy groups with the carboxylic acid functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-[4-(2-hydroxyethylsulfonyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c11-5-6-16(14,15)9-3-1-8(2-4-9)7-10(12)13/h1-4,11H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYXNCBLESBTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S(=O)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Substitution Reactions
A common approach involves reacting phenylacetic acid derivatives bearing leaving groups with nucleophilic hydroxyethanesulfonyl species under basic conditions. The choice of inorganic bases such as sodium carbonate, potassium carbonate, or sodium bicarbonate is critical to promote the nucleophilic substitution without degrading sensitive functional groups.
- Bases Used: Sodium carbonate, potassium carbonate, lithium carbonate, cesium carbonate, sodium bicarbonate, potassium bicarbonate, potassium phosphate.
- Solvents: Polar aprotic solvents or aqueous-organic mixtures.
- Temperature: Mild to moderate heating (generally 50–130 °C) to facilitate substitution.
Catalytic Processes Involving Copper Salts
Copper-based catalysts have been employed effectively in the preparation of hydroxy-substituted phenylacetic acids, which are structurally related to the target compound. For example, copper sulfate or copper oxide catalyzes the hydroxylation of chlorophenylacetic acid derivatives in the presence of alkali metal hydroxides in organic solvents at elevated temperatures (above 130 °C).
- Catalysts: Copper sulfate pentahydrate, copper oxide, copper chloride.
- Bases: Sodium hydroxide preferred for its availability and effectiveness.
- Solvents: High boiling point inert hydrocarbons (e.g., Isopar M, Solvesso 200).
- Reaction Conditions: Heating at 150–220 °C, atmospheric pressure preferred over autoclave to simplify the process.
- Yield: High yields reported (up to 96%) with high purity (94–99%) after purification.
Multi-Step Synthesis via Ketone Intermediates
Advanced synthetic routes involve the formation of ketone intermediates such as 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone, which upon further reaction with sulfur and quinoline derivatives, followed by hydrolysis and acidification, yield the target phenylacetic acid derivatives.
- Step 1: Formation of phenoxy-substituted ketone by reacting o-chloroacetophenone with para-chlorophenol in the presence of sodium hydroxide and copper powder under nitrogen atmosphere at 125–130 °C.
- Step 2: Reaction of ketone intermediate with sublimed sulfur and morpholine quinoline under reflux.
- Step 3: Hydrolysis with concentrated hydrochloric acid and glacial acetic acid to yield the acid.
- Purification: Multiple recrystallizations and solvent extractions to achieve high purity.
Representative Data Table of Preparation Conditions
| Parameter | Method 1 (Base-Mediated) | Method 2 (Copper-Catalyzed Hydroxylation) | Method 3 (Ketone Intermediate Route) |
|---|---|---|---|
| Starting Material | Phenylacetic acid derivative | (2-Chlorophenyl)acetic acid | o-Chloroacetophenone & para-chlorophenol |
| Base | Sodium carbonate, potassium phosphate | Sodium hydroxide pellets | Sodium hydroxide |
| Catalyst | None or inorganic bases | Copper sulfate pentahydrate | Copper powder |
| Solvent | Polar aprotic or aqueous-organic | High boiling inert hydrocarbon (Isopar M) | Tetrahydrofuran (THF) / Acetic acid mixtures |
| Temperature | 50–130 °C | 150–220 °C | 125–130 °C (step 1), reflux (step 2) |
| Pressure | Atmospheric | Atmospheric | Nitrogen atmosphere |
| Reaction Time | Several hours | 6–15 hours | 10 hours (step 1), 5 hours (step 2), 18 hours (step 3) |
| Yield | Moderate to good (not specified) | 93–96% | High (not explicitly quantified) |
| Purification | Acidification, extraction, recrystallization | Acidification, extraction, recrystallization | Multiple solvent extractions and recrystallizations |
Detailed Research Findings and Notes
- The use of copper catalysts in hydroxylation reactions improves reaction rates and yields significantly compared to uncatalyzed methods.
- Reactions conducted in inert high-boiling solvents allow for better temperature control and reduce side reactions.
- The ketone intermediate route, although more complex, offers better control over substitution patterns and final product purity.
- Avoidance of autoclave or high-pressure vessels is advantageous for scalability and safety.
- Post-reaction purification involving acidification, solvent extraction (ethyl acetate, isopropyl acetate), charcoal treatment, and recrystallization is essential to obtain analytically pure 2-[4-(2-hydroxyethanesulfonyl)phenyl]acetic acid or its close analogues.
- Analytical techniques such as gas/liquid chromatography and NMR spectroscopy are employed to monitor reaction progress and confirm product structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a sulfone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
Oxidation: The major product is the sulfone derivative.
Reduction: The major product is the sulfide derivative.
Substitution: The major products are the substituted phenyl derivatives, such as nitrophenyl or halophenyl acetic acids.
Scientific Research Applications
2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[4-(2-hydroxyethanesulfonyl)phenyl]acetic acid with key analogs, emphasizing structural variations, physicochemical properties, and functional implications:
Key Structural and Functional Differences:
Sulfonyl vs. Sulfanyl Groups :
- The hydroxyethylsulfonyl group in the target compound imparts strong polarity and hydrogen-bonding capacity, critical for interactions in MOFs or protein binding . In contrast, sulfanyl (-S-) or thiadiazole-sulfanyl groups (e.g., ) may facilitate redox reactions or coordinate with metals.
Chloro and hydroxy substituents (e.g., ) increase acidity and reactivity, aligning with antimicrobial or anti-inflammatory applications .
Role in Crystal Engineering :
- Compounds like 4-(1,2,4-triazol-4-yl)phenylacetic acid () form hydrogen-bonded networks (O–H⋯N and C–H⋯O) in MOFs, suggesting that the target compound’s sulfonyl and hydroxy groups could similarly stabilize supramolecular architectures .
Biological Activity
2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid, also known by its chemical designation and CAS number 1156632-48-2, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a hydroxyethanesulfonyl group, which is significant for its biological interactions. The structural formula can be represented as follows:
This structure contributes to its solubility and interaction capabilities with biological molecules.
Target Interactions
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The sulfonic acid group enhances hydrophilicity, facilitating interactions with polar biomolecules.
Biochemical Pathways
The compound has been shown to modulate several biochemical pathways by acting as a ligand for specific enzymes. For instance, it may influence cyclooxygenase (COX) activity, which is crucial in mediating inflammation and pain responses .
Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Antioxidant Activity
The compound also displays antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is particularly beneficial in preventing cellular damage associated with various diseases .
Pharmacokinetics
Absorption and Distribution
Similar compounds have shown good bioavailability, indicating that this compound likely follows a comparable absorption profile. Studies suggest that it can be effectively transported across cellular membranes due to its favorable physicochemical properties.
Metabolism
The metabolism of this compound appears to involve conjugation reactions, primarily through sulfation or glucuronidation pathways. These metabolic processes enhance its water solubility and facilitate excretion .
Study on Inflammatory Response
A notable study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. The results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6 upon treatment with this compound, supporting its potential as an anti-inflammatory agent.
Antioxidant Efficacy
Another investigation focused on the antioxidant properties of the compound using cell cultures subjected to oxidative stress. The findings revealed that treatment with this compound significantly reduced markers of oxidative damage compared to untreated controls .
Summary of Biological Activities
Q & A
Basic Research Question
- HPLC : Use a C18 column (5 µm, 250 mm), mobile phase: 0.1% TFA in water/acetonitrile (70:30), flow rate 1 mL/min, UV detection at 254 nm .
- Mass spectrometry : ESI-MS in negative mode ([M–H]⁻ expected at m/z 289.1) .
- Elemental analysis : Acceptable C/H/N/S deviation ≤0.3%.
How can computational modeling predict the reactivity of this compound in catalytic or biological systems?
Advanced Research Question
- DFT calculations : Optimize geometry at the ωB97X-D/def2-TZVP level to study electrophilic/nucleophilic sites. The sulfonyl group exhibits high electrophilicity (Fukui index f⁻ = 0.12) .
- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina; analyze binding affinity (ΔG) and hydrogen bond networks.
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- PPE : Use nitrile gloves and safety goggles; avoid inhalation of fine powders .
- Spill management : Neutralize acidic residues with sodium bicarbonate, then adsorb with vermiculite.
- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent hydrolysis.
How can researchers address conflicting bioactivity results in cell-based vs. cell-free assays?
Advanced Research Question
Discrepancies may arise from membrane permeability or off-target effects. Solutions include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
